

An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Piperidin-1-ylsulfonyl)aniline

Cat. No.: B1306169

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **3-(Piperidin-1-ylsulfonyl)aniline**, a sulfonamide derivative of interest in medicinal chemistry. The document details its chemical and physical characteristics, a representative synthesis protocol, known biological activities, and safety information.

Core Properties and Physicochemical Data

3-(Piperidin-1-ylsulfonyl)aniline is an organic compound featuring a central aniline ring substituted with a piperidinyl-sulfonyl group at the meta-position.^[1] This structure combines the functionalities of a sulfonamide and an aromatic amine, making it a valuable scaffold in drug discovery.^{[1][2]} The physicochemical properties are summarized below.

Property	Value	Reference
CAS Number	22184-99-2	[1]
Molecular Formula	C ₁₁ H ₁₆ N ₂ O ₂ S	[1]
Molecular Weight	240.32 g/mol	[1]
IUPAC Name	3-(piperidin-1-ylsulfonyl)aniline	[1]
SMILES	C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)N	[1]
Boiling Point	~116-117°C (Predicted)	[1]
Melting Point	Data not available	
Solubility	Possesses both hydrophilic (sulfonamide, amine) and lipophilic (piperidine, benzene ring) characteristics, suggesting moderate polarity and solubility in various organic solvents.	[1]
Physical Form	Data not available (A related compound, 3-(piperidin-1-yl)aniline, is a liquid)	

Synthesis and Purification

The synthesis of **3-(Piperidin-1-ylsulfonyl)aniline** is typically achieved through a nucleophilic substitution reaction between a sulfonyl chloride derivative and piperidine.[\[1\]](#) The general approach involves the reaction of 3-aminobenzenesulfonyl chloride with piperidine in the presence of a base to neutralize the hydrochloric acid byproduct.[\[1\]](#)

This protocol describes a plausible method for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline** based on standard sulfonamide formation reactions.[\[3\]](#)[\[4\]](#)

Materials:

- 3-Aminobenzenesulfonyl chloride (1.0 eq)[5]
- Piperidine (1.2 eq)[6]
- Triethylamine (1.5 eq)
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO_3)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl Acetate/Hexane mixture)

Procedure:

- Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-aminobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
- Addition of Base and Nucleophile: Cool the solution to 0°C using an ice bath. Add triethylamine (1.5 eq) followed by the dropwise addition of piperidine (1.2 eq).
- Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO_3 and brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to obtain the crude product.

- Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **3-(Piperidin-1-ylsulfonyl)aniline**.

```
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontname="Arial", fontcolor="#202124", color="#5F6368"] edge [color="#4285F4", arrowhead=vee]}
```

```
} end
```

Caption: General workflow for the synthesis of **3-(Piperidin-1-ylsulfonyl)aniline**.

Biological Activity and Mechanism of Action

Sulfonamides are a well-established class of compounds with a broad range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3][7]

Primary Target: Dihydrofolate Reductase (DHFR) **3-(Piperidin-1-ylsulfonyl)aniline** has been identified as an inhibitor of dihydrofolate reductase (DHFR).[1] DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate into tetrahydrofolate.[8] Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are required for DNA replication and cell proliferation.[8][9]

By inhibiting DHFR, the compound disrupts the supply of these essential building blocks, leading to an arrest of the cell cycle and potentially apoptosis (programmed cell death).[1][8] This mechanism is a key strategy in cancer chemotherapy.[8] The activity of **3-(Piperidin-1-ylsulfonyl)aniline** has been noted in human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines.[1]

Antimicrobial Potential The sulfonamide moiety is historically significant for its antibacterial action, where it acts as a competitive inhibitor of dihydropteroate synthase (DHPS), another enzyme in the folate pathway.[10][11] While the primary target for this specific compound is cited as DHFR, compounds with similar structures have demonstrated antimicrobial and antifungal properties, suggesting a potentially broad spectrum of biological relevance.[1][12]

[Click to download full resolution via product page](#)

Caption: Mechanism of action via DHFR inhibition.

Spectroscopic Analysis

While specific, peer-reviewed spectroscopic data for **3-(Piperidin-1-ylsulfonyl)aniline** is not widely published, the following table presents predicted and exemplary data based on its chemical structure and analysis of similar compounds.[\[13\]](#)[\[14\]](#)[\[15\]](#)

Technique	Expected Features
¹ H NMR	<ul style="list-style-type: none">- Aromatic Protons (Aniline Ring): Multiple signals in the δ 6.5-7.5 ppm range.- Piperidine Protons: Multiplets in the δ 2.8-3.2 ppm (protons adjacent to N) and δ 1.5-1.8 ppm (other methylene protons) ranges.- Amine Protons (NH₂): A broad singlet, chemical shift can vary depending on solvent and concentration.
¹³ C NMR	<ul style="list-style-type: none">- Aromatic Carbons: Signals in the δ 110-150 ppm range.- Piperidine Carbons: Signals in the δ 45-55 ppm (carbons adjacent to N) and δ 20-30 ppm (other carbons) ranges.
IR (Infrared)	<ul style="list-style-type: none">- N-H Stretching (Amine): Two characteristic bands around 3300-3500 cm⁻¹.- S=O Stretching (Sulfonyl): Two strong absorption bands around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).- C-H Stretching (Aliphatic/Aromatic): Bands around 2850-3100 cm⁻¹.
MS (Mass Spec)	<ul style="list-style-type: none">- [M+H]⁺: Expected at m/z = 241.10 (Calculated for C₁₁H₁₇N₂O₂S⁺).- Fragmentation: Likely cleavage of the S-N bond and fragmentation of the piperidine ring.

- NMR Spectroscopy: Dissolve a 5-10 mg sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6). Record ^1H and ^{13}C NMR spectra on a 400 MHz or higher spectrometer.
- Infrared Spectroscopy: Acquire the IR spectrum using either a KBr pellet method for a solid sample or as a thin film on a salt plate for an oil/liquid.
- Mass Spectrometry: Analyze the sample using a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), to determine the mass-to-charge ratio of the molecular ion.

Safety and Handling

The handling of **3-(Piperidin-1-ylsulfonyl)aniline** requires adherence to standard laboratory safety protocols for aromatic amines and sulfonamides. The following table summarizes key safety information based on data for structurally related compounds.[\[16\]](#)[\[17\]](#)

Hazard Category	Description and Precautions
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled.[16] Precaution: Avoid ingestion, direct skin contact, and inhalation of dust or vapors. Handle in a well-ventilated fume hood.
Irritation	Causes skin and serious eye irritation. May cause respiratory irritation.[16] Precaution: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
First Aid: Eyes	Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
First Aid: Skin	Remove contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops.
First Aid: Ingestion	Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage	Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 3-(Piperidin-1-ylsulfonyl)aniline | 22184-99-2 [smolecule.com]
- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. 3-Aminobenzene-1-sulfonyl chloride | C6H6CINO2S | CID 21187135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. What are Bacterial DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 10. impactfactor.org [impactfactor.org]
- 11. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ptfarm.pl [ptfarm.pl]
- 13. mdpi.com [mdpi.com]
- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 15. researchgate.net [researchgate.net]
- 16. 3-(Piperidin-1-yl)aniline | C11H16N2 | CID 7127806 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Piperidine, 3-[3-(methylsulfonyl)phenyl]-1-propyl-, hydrochloride (1:1), (3S)- | C15H24CINO2S | CID 9836644 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-(Piperidin-1-ylsulfonyl)aniline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306169#3-piperidin-1-ylsulfonyl-aniline-basic-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com